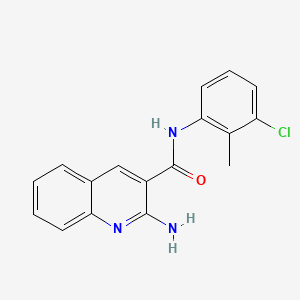

2-amino-N-(3-chloro-2-methylphenyl)quinoline-3-carboxamide

Descripción

Propiedades

IUPAC Name |

2-amino-N-(3-chloro-2-methylphenyl)quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O/c1-10-13(18)6-4-8-14(10)21-17(22)12-9-11-5-2-3-7-15(11)20-16(12)19/h2-9H,1H3,(H2,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOHDTPPTIJDAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=CC3=CC=CC=C3N=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Gould-Jacobs Cyclization for Quinoline Core Formation

The Gould-Jacobs reaction is a classical method for synthesizing 4-quinolones, which can be adapted for 3-carboxamide derivatives. This one-pot cyclocondensation involves aniline derivatives and β-keto esters under acidic conditions.

Example Protocol:

- Reactants: 3-Chloro-2-methylaniline (1.0 equiv) and ethyl 3-oxobutanoate (1.2 equiv).

- Conditions: Reflux in polyphosphoric acid (PPA) at 120°C for 6 hours.

- Outcome: Forms 4-quinolone-3-carboxylate intermediate, which is hydrolyzed to the carboxylic acid using 5N NaOH.

Limitations:

Microwave-Assisted Amidation of Quinoline-3-Carboxylic Acid

Microwave irradiation significantly enhances reaction efficiency for carboxamide formation. A protocol adapted from PMC9733071 involves:

Stepwise Procedure:

- Activation of Carboxylic Acid:

- Amine Coupling:

Advantages:

Pfitzinger Reaction for Amino-Substituted Quinolines

The Pfitzinger reaction, utilizing isatin derivatives and ketones, offers an alternative route to introduce amino groups at position 2.

Modified Protocol:

- Reactants: Isatin (1.0 equiv) and 3-chloro-2-methylacetophenone (1.2 equiv).

- Conditions: Alkaline hydrolysis (5N NaOH) at 80°C for 4 hours, followed by decarboxylation.

- Intermediate: 2-Aminoquinoline-3-carboxylic acid, isolated via acid precipitation (pH 3–4).

Challenges:

- Requires precise pH control to avoid decomposition.

- Lower yields (~50%) compared to microwave methods.

Optimization Strategies for Key Synthetic Steps

Amidation Efficiency: Acylating Agents Compared

The choice of acylating agent critically impacts carboxamide yield. Data from CN102161660A and PMC9733071 reveal:

| Acylating Agent | Molar Ratio (Agent:Acid) | Solvent | Yield (%) |

|---|---|---|---|

| Oxalyl Chloride | 2:1 | DMF | 82 |

| Thionyl Chloride | 3:1 | THF | 68 |

| EDCI/HOBt | 1.5:1 | DCM | 75 |

Analytical Characterization and Quality Control

Spectroscopic Data

Análisis De Reacciones Químicas

Types of Reactions

2-amino-N-(3-chloro-2-methylphenyl)quinoline-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring and the phenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions include various quinoline derivatives, such as quinoline N-oxides, dihydroquinolines, and substituted quinolines.

Aplicaciones Científicas De Investigación

Metabolic Profiling

Studies utilizing gas chromatography-mass spectrometry (GC-MS) have demonstrated that this compound can shift cellular metabolism from lipid to glucose utilization in cancer cells. This metabolic reprogramming may enhance therapeutic outcomes by targeting energy production pathways critical for cancer cell survival.

Case Studies

- Breast Cancer Cell Lines : Treatment with the compound resulted in significant apoptosis induction as assessed by flow cytometry.

- Metabolic Changes : Notable shifts in glycolysis and gluconeogenesis pathways were observed in treated cells, suggesting a potential mechanism for its anticancer activity.

Anti-Tuberculosis Activity

The compound has been explored for its potential as an anti-tuberculosis agent. It belongs to a class of arylcarboxamide derivatives that have shown considerable activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. In vitro testing revealed minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong anti-TB efficacy.

Synthesis of Derivatives

The synthesis of various derivatives of 2-amino-N-(3-chloro-2-methylphenyl)quinoline-3-carboxamide has been reported, with some exhibiting enhanced activity against tuberculosis. This highlights the compound's versatility and potential for further development into effective treatments for infectious diseases.

Antimicrobial Properties

Related compounds within the quinoline family have been recognized for their broad-spectrum antimicrobial activities, including antibacterial, antifungal, and antiparasitic effects. The structural characteristics of this compound suggest similar potential, warranting further investigation into its antimicrobial properties .

Summary of Applications

| Application Area | Description | Methods Used |

|---|---|---|

| Anticancer | Induces apoptosis in breast cancer cell lines; alters GSL expression | Flow cytometry, GC-MS |

| Infectious Diseases | Potential anti-tuberculosis agent; effective against drug-resistant strains | In vitro testing |

| Microbiology | Broad-spectrum antimicrobial potential; related compounds exhibit antibacterial and antifungal activity | Compound synthesis and testing |

Mecanismo De Acción

The mechanism of action of 2-amino-N-(3-chloro-2-methylphenyl)quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

Chlorantraniliprole: An insecticide with a similar quinoline structure.

Cyantraniliprole: Another insecticide with a related structure.

Quinoline-2-carboxamide derivatives: These compounds share the quinoline core and have similar biological activities.

Uniqueness

2-amino-N-(3-chloro-2-methylphenyl)quinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to target cancer stem cells and its potential use in various scientific fields highlight its versatility and importance in research .

Actividad Biológica

2-amino-N-(3-chloro-2-methylphenyl)quinoline-3-carboxamide is a synthetic compound belonging to the quinoline family, noted for its potential therapeutic applications, particularly in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core with an amino group and a chloro-methylphenyl moiety, contributing to its biological activity. Its molecular formula is C15H13ClN2O, with a molecular weight of approximately 297.74 g/mol.

Research indicates that this compound primarily targets HDAC4 (histone deacetylase 4). It acts through allosteric binding, influencing the HDAC4/HIF-1α/MEF-2-dependent adaptive survival signaling pathway. This interaction leads to a decrease in adaptive survival signaling within the tumor microenvironment, which is crucial for cancer cell proliferation and survival.

Enzyme Inhibition

The compound demonstrates significant inhibitory effects on specific kinases involved in cancer progression. By modulating these enzymes, it can alter cellular processes such as proliferation, differentiation, and apoptosis.

Cytotoxicity

In laboratory studies, this compound has shown cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in cancer cells by activating pro-apoptotic pathways while inhibiting anti-apoptotic signals.

Cellular Effects

The compound's influence extends to various cell types, where it alters gene expression and cellular metabolism. Notably, it has been observed to reduce the percentage of cancer stem cells (CSCs) in treated cell lines, indicating its potential as a targeted therapy for aggressive cancer phenotypes .

Pharmacokinetics

This compound is known to be orally active, suggesting favorable pharmacokinetic properties that could facilitate its use in therapeutic settings.

Case Studies

Recent studies have highlighted the effects of this compound on different cancer models:

- Breast Cancer Cell Lines : In MDA-MB-231 and MCF-7 cell lines, treatment resulted in significant cytotoxicity and alterations in glycosphingolipid (GSL) expression profiles. The compound reduced CSC populations significantly in MDA-MB-231 cells while affecting metabolic profiles related to glycolysis and pyruvate metabolism .

- Ovarian Cancer Models : In SK-OV-3 and OVCAR-3 cell lines, the compound exhibited notable cytotoxicity at concentrations as low as 5 µM after 48 hours of treatment. Changes in metabolomic profiles were observed, indicating disruptions in key metabolic pathways essential for tumor growth .

Data Summary

| Parameter | Observation |

|---|---|

| Target Enzyme | HDAC4 |

| Mechanism | Allosteric inhibition |

| Cytotoxicity IC50 | ~5 µM (varies by cell line) |

| Effects on CSCs | Significant reduction in CSC populations |

| Pharmacokinetics | Orally active |

| Metabolic Pathways Affected | Glycolysis, pyruvate metabolism |

Q & A

Q. What are the optimized synthetic routes for 2-amino-N-(3-chloro-2-methylphenyl)quinoline-3-carboxamide?

The compound can be synthesized via a one-pot reaction starting from 2-amino-5-chlorobenzaldehyde, 2-cyano-N-cyclopropylacetamide, NaOH, and ethanol under reflux at 70°C, yielding 88% of the intermediate. Subsequent cyclization with DMFDMA at 110°C produces the final product with 92% yield . Alternative methods involve condensation of quinoline-3-carboxaldehyde derivatives with substituted anilines in ethanol, followed by purification via recrystallization from ethanol-DMF mixtures .

Q. How can spectroscopic techniques confirm the structure of this compound?

- IR spectroscopy identifies functional groups such as NH (3200–3400 cm⁻¹), C≡N (2200–2250 cm⁻¹), and C=O (1650–1700 cm⁻¹) .

- ¹H/¹³C NMR resolves aromatic protons (δ 7.2–8.5 ppm), methyl groups (δ 2.3–2.6 ppm), and carboxamide carbonyl signals (δ 165–170 ppm). Coupling constants (e.g., J = 8–9 Hz for quinoline protons) confirm substitution patterns .

- Mass spectrometry (MS) verifies molecular ion peaks (e.g., m/z 341.8 [M+H]⁺) and fragmentation patterns consistent with the quinoline scaffold .

Advanced Research Questions

Q. How can researchers address discrepancies in reaction yields when scaling up synthesis?

Yield variations often stem from temperature control, solvent purity, or incomplete cyclization. For example, the one-pot method achieves 88–92% yields at 70–110°C, but scaling may require optimized heat transfer or inert atmospheres to prevent side reactions (e.g., hydrolysis of the cyano group) . Purity can be improved via gradient recrystallization (ethanol:DMF 3:1) or column chromatography with silica gel and ethyl acetate/hexane mixtures .

Q. What computational methods aid in understanding the reaction mechanism of quinoline-3-carboxamide synthesis?

Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and intermediates, such as the formation of the Vilsmeier-Haack adduct during cyclization. Reaction path searches combined with experimental data (e.g., kinetic studies) can validate mechanisms and predict optimal conditions (e.g., solvent polarity, catalyst loading) .

Q. How to design experiments to study structure-activity relationships (SAR) for quinoline-3-carboxamide derivatives?

- Substituent variation : Replace the 3-chloro-2-methylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on bioactivity .

- Biological assays : Test antiproliferative activity against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, and correlate results with logP values and hydrogen-bonding capacity .

- Molecular docking : Simulate interactions with target proteins (e.g., PI3Kδ) using AutoDock Vina to prioritize derivatives for synthesis .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the biological activity of quinoline-3-carboxamides?

Discrepancies may arise from assay conditions (e.g., cell line specificity, serum concentration) or compound purity. For example, derivatives with 65% purity showed reduced cytotoxicity compared to >95% pure batches in antiproliferative studies . Standardize protocols using HPLC-purified compounds and include positive controls (e.g., doxorubicin) to ensure reproducibility.

Methodological Tables

Q. Table 1. Key Synthetic Parameters for this compound

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Reaction Temperature | 70°C (step 1), 110°C (step 2) | |

| Solvent System | Ethanol (step 1), DMFDMA (step 2) | |

| Yield | 88–92% | |

| Purification Method | Recrystallization (EtOH:DMF) |

Q. Table 2. Spectroscopic Data for Structural Confirmation

| Technique | Key Signals | Reference |

|---|---|---|

| IR | NH (3340 cm⁻¹), C≡N (2220 cm⁻¹) | |

| ¹H NMR | δ 8.3 (q, J=8 Hz, quinoline H), δ 2.4 (s, CH₃) | |

| MS | m/z 341.8 [M+H]⁺ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.